molecular formula C20H21NO3 B406250 1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B406250
M. Wt: 323.4g/mol
InChI Key: KEVSRQDKHUSGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 4-ethoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to cyclization to form the pyrrole ring, followed by oxidation to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product. Solvent extraction, crystallization, and chromatography are common techniques used for the purification of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyrroles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-(3-methylbenzyl)dihydro-1H-pyrrole-2,5-dione
  • 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)dihydro-1H-pyrrole-2,5-dione
  • 1-(4-ethoxyphenyl)-3-(3-methylphenyl)dihydro-1H-pyrrole-2,5-dione

Uniqueness

1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring and the presence of both ethoxy and methylbenzyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21NO3/c1-3-24-18-9-7-17(8-10-18)21-19(22)13-16(20(21)23)12-15-6-4-5-14(2)11-15/h4-11,16H,3,12-13H2,1-2H3

InChI Key

KEVSRQDKHUSGRI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC(=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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